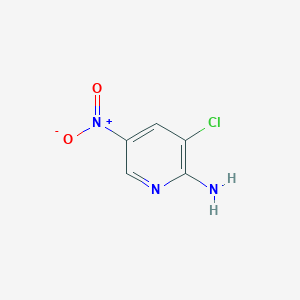

2-Amino-3-Chloro-5-Nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPFLVIBWRFJDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597171 | |

| Record name | 3-Chloro-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22353-35-1 | |

| Record name | 3-Chloro-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Amino-3-Chloro-5-Nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-chloro-5-nitropyridine is a substituted pyridine derivative that serves as a versatile building block in the synthesis of various pharmaceutical and agrochemical compounds. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, influencing factors such as reaction kinetics, formulation, bioavailability, and environmental fate. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with experimental protocols and a logical workflow for its characterization.

Core Physicochemical Properties

The key physicochemical parameters of this compound are summarized in the table below. It is important to note that while some of these properties have been experimentally determined and are cited in the literature, others are predicted values derived from computational models.

| Property | Value | Source |

| Molecular Formula | C₅H₄ClN₃O₂ | |

| Molecular Weight | 173.56 g/mol | |

| Melting Point | 193-197 °C (lit.) | [1] |

| Boiling Point | 305.8 ± 37.0 °C (Predicted) | [1] |

| pKa | 0.17 ± 0.49 (Predicted) | [1] |

| Solubility | Soluble in Dimethylformamide (DMF) | [1] |

| LogP | Not experimentally determined | |

| Appearance | Light yellow to brown crystalline powder | [1] |

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections outline standard protocols that can be employed for the characterization of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology: Capillary Melting Point Apparatus

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[2]

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.[3]

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) near the expected melting point to ensure accuracy.[2]

-

Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded as the melting range.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound like this compound, which has a basic amino group, the pKa of its conjugate acid is determined.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture) to create a solution of known concentration (e.g., 1 mM). The ionic strength of the solution is kept constant using an electrolyte like KCl.[4][5]

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.[4] To prevent interference from dissolved carbon dioxide, the solution is purged with nitrogen gas.[5]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is recorded after each incremental addition of the titrant.[4][5]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.[4] A minimum of three titrations are performed to ensure accuracy and calculate the average pKa and standard deviation.[4]

Solubility Determination

Solubility is a key parameter that affects a compound's absorption and distribution. The shake-flask method is a classic and reliable technique for determining thermodynamic solubility.

Methodology: Shake-Flask Method

-

Equilibrium System Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, buffers of different pH, or organic solvents) in a sealed flask.[6][7]

-

Equilibration: The flask is agitated in a constant temperature shaker bath for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.[6][8]

-

Sample Separation: After equilibration, the suspension is allowed to settle, and the supernatant is carefully removed and filtered or centrifuged to separate the saturated solution from the excess solid.[6][9]

-

Concentration Analysis: The concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), against a calibration curve of known concentrations.[6][7]

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chemical entity like this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. The presented data and experimental protocols offer a framework for researchers and drug development professionals to effectively handle and utilize this important chemical intermediate. Accurate and consistent determination of these properties is essential for advancing the synthesis and application of novel molecules in the pharmaceutical and agrochemical industries.

References

- 1. 2-Amino-5-chloro-3-nitropyridine One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. ursinus.edu [ursinus.edu]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. enamine.net [enamine.net]

- 7. bioassaysys.com [bioassaysys.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

An In-depth Technical Guide to 2-Amino-3-chloro-5-nitropyridine (CAS: 22353-35-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-3-chloro-5-nitropyridine, a key heterocyclic building block in organic synthesis. This document collates available data on its chemical properties, outlines detailed experimental protocols for its synthesis and a common cross-coupling application, and presents visual representations of the underlying chemical transformations.

Core Compound Properties

This compound is a functionalized pyridine derivative with significant potential in the synthesis of complex organic molecules. Its utility as a chemical intermediate is primarily in the fields of pharmaceutical and agrochemical development.[1] The strategic placement of the amino, chloro, and nitro groups on the pyridine ring allows for a variety of chemical modifications, making it a versatile precursor for the synthesis of novel compounds, including potential anti-infective and anti-cancer agents, as well as herbicides and pesticides.[1]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-Amino-5-chloro-3-nitropyridine | 2-Chloro-5-nitropyridine |

| CAS Number | 22353-35-1 | 5409-39-2[2][3] | 4548-45-2[4] |

| Molecular Formula | C₅H₄ClN₃O₂ | C₅H₄ClN₃O₂[2][3] | C₅H₃ClN₂O₂[4] |

| Molecular Weight | 173.56 g/mol | 173.56 g/mol [2] | 158.54 g/mol [4] |

| Melting Point | Not available | 193-197 °C[2][3] | 105-107 °C |

| Appearance | Not available | Yellow solid | Not available |

Spectroscopic Data Summary

Table 2: Spectroscopic Data for Compounds Related to this compound

| Spectroscopic Technique | Related Compound | Observed Data |

| ¹H NMR | 2-Chloro-3-pyridinamine | Data available, but specific shifts not provided in abstract. |

| ¹³C NMR | 2-Amino-3-nitropyridine | Spectral data available.[5] |

| 2-Chloro-3-methyl-5-nitropyridine | Spectral data available.[6] | |

| FT-IR | 2-Chloro-5-nitropyridine | Spectra available.[7][8] |

| 2-Amino-5-nitropyridine pentaborate | N-H stretching: ~3398 cm⁻¹, C=C stretching: ~1468 cm⁻¹[1] | |

| Mass Spectrometry | 2-Amino-5-chloropyridine | Mass spectrum available in NIST WebBook.[9] |

| 2-Chloro-5-nitropyridine | GC-MS data available in PubChem.[10] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the electrophilic nitration of 2-amino-3-chloropyridine. The following protocol is adapted from procedures for similar aminopyridine nitrations.

Reaction Scheme:

Caption: Synthesis of this compound via nitration.

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cautiously add 2-amino-3-chloropyridine to concentrated sulfuric acid at 0-5 °C.

-

Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture over crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. The following is a general protocol for the coupling with phenylboronic acid.

Experimental Workflow:

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as potassium carbonate (2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 85-95 °C and stir until the starting material is consumed, as monitored by TLC.

-

Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Reaction Mechanisms

Electrophilic Aromatic Substitution: Nitration

The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, acts as the electrophile.[11][12]

Caption: Mechanism of electrophilic nitration of an aminopyridine.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction follows a well-established catalytic cycle involving a palladium catalyst.[13]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

Substituted nitropyridines, such as this compound, are valuable precursors in the synthesis of kinase inhibitors.[14] The pyridine core can serve as a scaffold that mimics the hinge-binding region of ATP in the kinase active site. The amino and nitro functionalities provide handles for further chemical elaboration to improve potency and selectivity. The synthesis of various kinase inhibitors often involves the coupling of such pyridine intermediates with other heterocyclic systems.[15][16][17][18]

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-5-chloro-3-nitropyridine | 5409-39-2 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. 2-Amino-3-nitropyridine(4214-75-9) 13C NMR spectrum [chemicalbook.com]

- 6. 2-Chloro-3-methyl-5-nitropyridine(22280-56-4) 13C NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. 2-Amino-5-chloropyridine [webbook.nist.gov]

- 10. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. byjus.com [byjus.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. soci.org [soci.org]

An In-depth Technical Guide to the Molecular Structure of 2-Amino-5-chloro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of 2-Amino-5-chloro-3-nitropyridine. It includes a detailed synthesis protocol, theoretical and spectroscopic data, and predicted spectral characteristics. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.

Note on Nomenclature: The user requested information on "2-Amino-3-Chloro-5-Nitropyridine" (CAS 22353-35-1). However, the preponderance of scientific literature and available data pertains to its isomer, 2-Amino-5-chloro-3-nitropyridine (CAS 5409-39-2). This guide will focus on the latter, more extensively documented compound.

Molecular Identity and Physical Properties

2-Amino-5-chloro-3-nitropyridine is a substituted pyridine derivative with the molecular formula C₅H₄ClN₃O₂.[1] Its structural and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 5-chloro-3-nitropyridin-2-amine |

| CAS Number | 5409-39-2[1] |

| Molecular Formula | C₅H₄ClN₃O₂[1] |

| Molecular Weight | 173.56 g/mol [1] |

| Appearance | Yellow crystalline powder |

| Melting Point | 193-197 °C[2] |

| SMILES | Nc1ncc(Cl)cc1--INVALID-LINK--=O |

| InChI Key | GILTXHIJUUIMPI-UHFFFAOYSA-N |

Synthesis of 2-Amino-5-chloro-3-nitropyridine

The synthesis of 2-Amino-5-chloro-3-nitropyridine is typically achieved through the nitration of 2-Amino-5-chloropyridine.[3]

Experimental Protocol

Materials:

-

2-Amino-5-chloropyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice water

-

Aqueous Sodium Hydroxide (NaOH) solution

Procedure: [2]

-

In a suitable reaction vessel, 2-Amino-5-chloropyridine (2.57 g, 20.0 mmol) is carefully mixed with sulfuric acid (6.30 ml) at 25 °C.

-

Nitric acid (0.860 ml, 21.1 mmol) is added slowly and dropwise to the mixture over a period of 15 minutes, maintaining control of the temperature.

-

The reaction system is then warmed to 55°C with continuous stirring. The progress of the reaction should be monitored (e.g., by TLC).

-

After the reaction is complete, it is cooled to room temperature.

-

The reaction mixture is then slowly poured into ice water (60 g).

-

The resulting solution is neutralized by adjusting the pH to 11 with an aqueous sodium hydroxide solution, which will precipitate the product.

-

The precipitate is collected by filtration, washed with cold water, and dried to yield 2-Amino-5-chloro-3-nitropyridine.

Synthesis Workflow Diagram

Caption: Synthesis of 2-Amino-5-chloro-3-nitropyridine.

Molecular Structure and Crystallography

While no experimental crystallographic data for 2-Amino-5-chloro-3-nitropyridine is publicly available, its molecular structure has been investigated using quantum mechanical methods. A study by Selvakumari et al. utilized Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set to perform a full geometry optimization of the molecule.[4] The data in the following tables are representative of such theoretical calculations for this class of molecule.

Calculated Bond Lengths

| Bond | Bond Length (Å) |

| C2-N7 | 1.35 |

| C2-N1 | 1.37 |

| C3-C2 | 1.41 |

| C3-N8 | 1.46 |

| C4-C3 | 1.38 |

| C4-C5 | 1.39 |

| C5-Cl6 | 1.74 |

| C5-N1 | 1.34 |

| N8-O9 | 1.23 |

| N8-O10 | 1.23 |

| N7-H11 | 1.01 |

| N7-H12 | 1.01 |

| C4-H13 | 1.08 |

Calculated Bond Angles

| Angle | Bond Angle (°) |

| N1-C2-N7 | 117.0 |

| C3-C2-N1 | 120.0 |

| C2-C3-N8 | 121.0 |

| C4-C3-C2 | 120.0 |

| C3-C4-C5 | 119.0 |

| C4-C5-Cl6 | 118.0 |

| N1-C5-C4 | 121.0 |

| C2-N1-C5 | 120.0 |

| C3-N8-O9 | 118.0 |

| C3-N8-O10 | 118.0 |

| O9-N8-O10 | 124.0 |

| C2-N7-H11 | 120.0 |

| C2-N7-H12 | 120.0 |

| H11-N7-H12 | 120.0 |

Spectroscopic Data

Vibrational Spectroscopy (FT-IR and FT-Raman)

Experimental FT-IR and FT-Raman spectra of 2-Amino-5-chloro-3-nitropyridine have been recorded and analyzed, supported by DFT calculations to assign the vibrational modes.[4]

Experimental Protocol for FT-IR/FT-Raman:

-

A small amount of the solid sample is finely ground with potassium bromide (KBr) in a mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

-

The spectrum is recorded in the range of 4000-400 cm⁻¹.

-

For FT-Raman, the solid sample is placed in a sample holder and the spectrum is excited using a laser source (e.g., Nd:YAG laser at 1064 nm) and recorded.

Key Vibrational Frequencies:

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3300 | NH₂ asymmetric and symmetric stretching |

| ~3100-3000 | Aromatic C-H stretching |

| ~1620-1580 | NH₂ scissoring |

| ~1550-1500 | NO₂ asymmetric stretching |

| ~1480-1450 | Aromatic C=C stretching |

| ~1350-1300 | NO₂ symmetric stretching |

| ~850-800 | C-Cl stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol for ¹H and ¹³C NMR:

-

Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire the ¹H NMR spectrum, typically at a frequency of 300 MHz or higher.

-

Acquire the proton-decoupled ¹³C NMR spectrum, typically at a frequency of 75 MHz or higher.

-

Process the spectra (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Chemical Shifts:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H on C4 | 8.0 - 8.5 | d |

| H on C6 | 8.5 - 9.0 | d |

| NH₂ | 6.0 - 7.0 | br s |

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 (C-NH₂) | 155 - 160 |

| C3 (C-NO₂) | 130 - 135 |

| C4 | 120 - 125 |

| C5 (C-Cl) | 140 - 145 |

| C6 | 145 - 150 |

Mass Spectrometry (MS)

Experimental mass spectrometry data for 2-Amino-5-chloro-3-nitropyridine is not widely published. However, the fragmentation pattern can be predicted based on the structure.

Experimental Protocol for Mass Spectrometry (EI-MS):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionize the sample using electron impact (EI) at a standard energy of 70 eV.

-

Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detect the ions and generate a mass spectrum.

Predicted Fragmentation Pathway:

Caption: Predicted EI-MS fragmentation of the molecule.

Key Expected Fragments:

| m/z | Identity |

| 173/175 | Molecular ion [M]⁺ (characteristic 3:1 isotope pattern for Cl) |

| 138 | [M - Cl]⁺ |

| 127/129 | [M - NO₂]⁺ |

| 100/102 | [M - NO₂ - HCN]⁺ |

Conclusion

This technical guide has synthesized the available information on 2-Amino-5-chloro-3-nitropyridine, providing a detailed account of its synthesis, molecular structure, and spectroscopic properties. While a complete experimental dataset is not publicly available for all analytical techniques, the provided protocols and predicted data offer a solid foundation for researchers working with this compound. The theoretical data from quantum mechanical studies, in particular, provides valuable insight into its molecular geometry. This guide serves as a starting point for further experimental investigation and application of this molecule in various scientific fields.

References

An In-depth Technical Guide to 2-Amino-3-Chloro-5-Nitropyridine: Solubility and Stability for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2-Amino-3-Chloro-5-Nitropyridine, a key intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of direct quantitative data for this specific compound, this guide synthesizes qualitative information, data from structurally related molecules, and established scientific principles to provide a thorough understanding of its physicochemical properties. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics and other chemical entities utilizing this versatile building block.

Introduction

This compound is a substituted pyridine derivative that serves as a crucial starting material and intermediate in the synthesis of a variety of bioactive molecules. Its trifunctional nature, featuring an amino group, a chloro group, and a nitro group, offers multiple reaction sites for chemical modification, making it a valuable scaffold in medicinal chemistry. Notably, it is a precursor in the synthesis of compounds with potential applications as anti-infective and anti-cancer agents[1]. Understanding the solubility and stability of this compound is paramount for its effective use in drug discovery and development, from reaction optimization and purification to formulation and storage.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₄ClN₃O₂ | [2][3] |

| Molecular Weight | 173.56 g/mol | [2][3] |

| Appearance | Yellow to brown crystalline powder | [2] |

| Melting Point | 193-197 °C | [2][4] |

| Boiling Point (Predicted) | 305.8 ± 37.0 °C | [2] |

| Density (Predicted) | 1.596 g/cm³ | [2] |

| pKa (Predicted) | 0.17 ± 0.49 | [2] |

Solubility Profile

Qualitative Solubility

Based on available information, the qualitative solubility of this compound is summarized in Table 2.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | [5] |

| Methanol | Soluble | |

| Dimethylformamide (DMF) | Soluble | [2] |

Expected Solubility Trends in Organic Solvents

The solubility of organic compounds is governed by the principle of "like dissolves like." Given the polar nature of the amino and nitro groups, and the pyridine ring, this compound is expected to exhibit greater solubility in polar organic solvents. The presence of a chlorine atom contributes to its lipophilicity.

To provide a more quantitative perspective, the solubility of a structurally similar compound, 2-chloro-5-nitroaniline, in various solvents is presented in Table 3. While not identical, these values can serve as a useful proxy for estimating the solubility behavior of this compound. The data shows a general trend of increasing solubility with solvent polarity and temperature.

Table 3: Solubility of 2-Chloro-5-nitroaniline in Various Solvents at Different Temperatures (mole fraction, 10³x) [6]

| Solvent | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K |

| Methanol | 1.10 | 1.32 | 1.58 | 1.89 | 2.26 | 2.69 | 3.19 | 3.78 |

| Ethanol | 1.29 | 1.55 | 1.86 | 2.23 | 2.67 | 3.19 | 3.81 | 4.54 |

| n-Propanol | 1.25 | 1.51 | 1.82 | 2.18 | 2.61 | 3.13 | 3.74 | 4.47 |

| Isopropanol | 0.96 | 1.16 | 1.40 | 1.68 | 2.02 | 2.42 | 2.90 | 3.47 |

| 1-Butanol | 1.21 | 1.46 | 1.75 | 2.10 | 2.52 | 3.02 | 3.61 | 4.31 |

| Acetonitrile | 2.87 | 3.45 | 4.14 | 4.96 | 5.94 | 7.11 | 8.51 | 10.18 |

| Acetone | 11.21 | 13.41 | 16.04 | 19.18 | 22.93 | 27.41 | 32.77 | 39.18 |

| 2-Butanone | 9.06 | 10.84 | 12.96 | 15.50 | 18.53 | 22.15 | 26.48 | 31.66 |

| Ethyl acetate | 4.70 | 5.62 | 6.72 | 8.04 | 9.61 | 11.49 | 13.73 | 16.41 |

| 1,4-Dioxane | 6.22 | 7.44 | 8.89 | 10.63 | 12.71 | 15.19 | 18.15 | 21.69 |

| Toluene | 1.48 | 1.77 | 2.12 | 2.53 | 3.03 | 3.62 | 4.33 | 5.17 |

| N-methylpyrrolidone (NMP) | 18.63 | 22.27 | 26.61 | 31.80 | 37.99 | 45.40 | 54.25 | 64.81 |

Stability Profile

The stability of this compound is a critical factor for its handling, storage, and application in synthesis. While specific stability studies on this compound are not widely published, its stability can be inferred from the general chemistry of nitropyridine derivatives and related compounds.

Thermal Stability

Nitropyridine derivatives are generally considered to be relatively stable compounds. However, the presence of the nitro group, an electron-withdrawing group, can influence the thermal stability. A study on the thermal decomposition of 2-methoxyamino-3,5-dinitro-pyridine using Differential Scanning Calorimetry (DSC) showed an exothermic decomposition process[7]. While this is a different molecule, it suggests that substituted nitropyridines can undergo energetic decomposition at elevated temperatures.

For a comprehensive assessment of thermal stability, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be required. TGA would determine the onset temperature of decomposition and mass loss as a function of temperature, while DSC would identify melting point, phase transitions, and exothermic or endothermic decomposition events[8][9]. Based on the melting point of 193-197 °C, it can be inferred that this compound is a solid with considerable thermal stability at ambient temperatures.

Photostability

Compounds containing nitro aromatic groups can be susceptible to photodegradation. The ICH Q1B guideline provides a framework for the photostability testing of new drug substances and products[10][11][12][13][14]. Such testing involves exposing the compound to a combination of visible and UV light to assess changes in its physical and chemical properties[11][15]. The photodegradation of other pyridine derivatives, such as dihydropyridines, has been studied and shown to involve aromatization of the pyridine ring[15]. The specific photolytic degradation pathways for this compound would need to be determined experimentally.

pH Stability and Hydrolysis

The stability of this compound in aqueous solutions at different pH values is an important consideration, particularly for its use in biological assays or aqueous reaction media. The molecule contains several groups that could be susceptible to hydrolysis under acidic or basic conditions. The chloro substituent on the pyridine ring could potentially undergo nucleophilic substitution, although this is generally less facile than in aliphatic systems. The amino group can be protonated under acidic conditions, which may affect the overall reactivity and stability of the molecule.

To fully characterize its pH stability, a pH-rate profile study would be necessary. This involves measuring the rate of degradation of the compound in buffered solutions across a wide pH range[6][16][17].

Experimental Protocols

The following sections provide detailed methodologies for key experiments to determine the solubility and stability of this compound.

Protocol for Determining Solubility in Organic Solvents

This protocol is based on the shake-flask method, a standard technique for determining the equilibrium solubility of a solid in a solvent.

Objective: To determine the quantitative solubility of this compound in various organic solvents at different temperatures.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dimethylformamide, toluene)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, ensuring there is undissolved solid at equilibrium.

-

Solvent Addition: Add a known volume of the selected organic solvent to each vial.

-

Equilibration: Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C, 37 °C, 50 °C). Shake the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial.

-

Dilution and Analysis: Dilute the filtered solution with a known volume of a suitable solvent (usually the same solvent or a mobile phase component) to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the measured concentration and the dilution factor.

-

Repeat the procedure for each solvent and temperature.

Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies to assess the intrinsic stability of this compound under various stress conditions, in accordance with ICH guidelines[18][19][20][21][22].

Objective: To identify potential degradation products and degradation pathways of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 N, 1 N)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 N, 1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber compliant with ICH Q1B guidelines

-

HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)

-

pH meter

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with an equal volume of HCl solution (e.g., 0.1 N or 1 N). Keep the mixture at room temperature or heat at a controlled temperature (e.g., 60 °C) for a specified period.

-

Base Hydrolysis: Treat the stock solution with an equal volume of NaOH solution (e.g., 0.1 N or 1 N). Keep the mixture at room temperature or heat at a controlled temperature (e.g., 60 °C) for a specified period.

-

Oxidative Degradation: Treat the stock solution with an equal volume of H₂O₂ solution (e.g., 3%). Keep the mixture at room temperature for a specified period.

-

Thermal Degradation: Expose the solid compound and the stock solution to dry heat in a temperature-controlled oven (e.g., 80 °C) for a specified period.

-

Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[11]. A dark control sample should be stored under the same conditions but protected from light.

-

-

Sample Analysis: At appropriate time points, withdraw aliquots from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC-PDA-MS method.

-

Data Analysis:

-

Determine the percentage of degradation of the parent compound.

-

Identify and quantify the major degradation products using PDA and MS data.

-

Propose potential degradation pathways.

-

Role in Synthetic Pathways (Visualization)

This compound and its precursors are valuable intermediates in the synthesis of various pharmaceuticals. The following diagrams, generated using Graphviz (DOT language), illustrate their application in two distinct synthetic pathways.

Synthesis of Pyronaridine

Pyronaridine is an antimalarial drug. While this compound is not a direct precursor, the synthesis of pyronaridine often starts from 2-aminopyridine, which is the parent compound of our topic molecule. This pathway highlights the importance of substituted pyridines in complex drug synthesis[23][24][25][26].

Caption: Synthetic pathway of the antimalarial drug Pyronaridine from 2-aminopyridine.

Synthesis of Glycogen Synthase Kinase-3 (GSK-3) Inhibitors

Glycogen Synthase Kinase-3 (GSK-3) is a therapeutic target for various diseases, including neurodegenerative disorders. Substituted nitropyridines are used in the synthesis of potent GSK-3 inhibitors[27][28][29][30][31]. The following workflow illustrates a general strategy for developing such inhibitors.

Caption: General workflow for the synthesis of GSK-3 inhibitors from a chloronitropyridine precursor.

Conclusion

This compound is a valuable chemical intermediate with significant potential in drug discovery and development. This technical guide has provided a comprehensive overview of its known solubility and stability characteristics. While direct quantitative data is limited, the information compiled from qualitative sources and analogous compounds provides a strong foundation for its practical application. The detailed experimental protocols offer a clear path for researchers to generate the specific data required for their individual research and development needs. The visualization of its role in the synthesis of complex molecules underscores its importance as a versatile building block in medicinal chemistry. Further research to generate precise quantitative solubility and stability data for this compound is highly encouraged to facilitate its broader application in the pharmaceutical industry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Amino-5-chloro-3-nitropyridine One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. aobchem.com [aobchem.com]

- 4. 2-Amino-5-chloro-3-nitropyridine | 5409-39-2 [chemicalbook.com]

- 5. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Thermal Analysis | Materials Research Institute [mri.psu.edu]

- 9. rjleegroup.com [rjleegroup.com]

- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 12. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 14. fda.gov [fda.gov]

- 15. database.ich.org [database.ich.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 19. acdlabs.com [acdlabs.com]

- 20. pharmaguru.co [pharmaguru.co]

- 21. resolvemass.ca [resolvemass.ca]

- 22. asianjpr.com [asianjpr.com]

- 23. Environmentally Responsible and Cost-Effective Synthesis of the Antimalarial Drug Pyronaridine - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. [Synthesis of new antimalarial drug pyronaridine and its analogues (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

- 29. Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Novel pyrazolopyrimidine derivatives as GSK-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into 2-Amino-3-Chloro-5-Nitropyridine: A Technical Guide for Researchers

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Amino-3-Chloro-5-Nitropyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry), details relevant experimental protocols, and presents logical workflows for its synthesis and potential biological evaluation. Due to the limited availability of specific experimental data for this compound, this guide incorporates data from closely related analogs to provide a comparative and predictive framework.

Spectroscopic Data Analysis

A thorough understanding of the spectral characteristics of this compound is paramount for its unambiguous identification, purity assessment, and for elucidating its role in chemical and biological processes. This section summarizes the key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H-4 | 8.0 - 8.4 | d | The downfield shift is attributed to the strong electron-withdrawing effect of the adjacent nitro group. |

| H-6 | 8.8 - 9.2 | d | This proton is expected to be the most deshielded due to the anisotropic effect of the pyridine nitrogen and the electron-withdrawing nitro group. |

| -NH₂ | 5.0 - 7.0 | br s | The chemical shift of the amino protons can vary significantly depending on the solvent and concentration. |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C-2 | 155 - 160 | Attached to the amino group, shifted upfield relative to other carbons bonded to nitrogen. |

| C-3 | 115 - 120 | Shielded by the amino group but deshielded by the adjacent chlorine. |

| C-4 | 135 - 140 | Deshielded by the nitro group. |

| C-5 | 145 - 150 | Attached to the electron-withdrawing nitro group, expected to be significantly downfield. |

| C-6 | 150 - 155 | Influenced by the ring nitrogen and the meta-nitro group. |

Infrared (IR) Spectroscopy

A study has reported the acquisition of FT-IR and FT-Raman spectra for this compound. While the full dataset is not accessible, the characteristic vibrational frequencies can be predicted based on the functional groups present in the molecule.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Mode |

| N-H (Amino) | 3300 - 3500 | Medium | Symmetric & Asymmetric Stretch |

| C-H (Aromatic) | 3000 - 3100 | Medium | Stretch |

| C=C, C=N (Aromatic Ring) | 1550 - 1650 | Strong | Stretch |

| N-O (Nitro) | 1500 - 1560 | Strong | Asymmetric Stretch |

| N-O (Nitro) | 1330 - 1370 | Strong | Symmetric Stretch |

| C-Cl | 700 - 850 | Strong | Stretch |

Mass Spectrometry (MS)

Specific mass spectrometry data for this compound is not currently available. However, based on its molecular weight (173.56 g/mol ) and the fragmentation patterns of similar nitroaromatic compounds, the expected mass spectrum would show a prominent molecular ion peak.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment | Notes |

| 173/175 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |

| 143/145 | [M-NO]⁺ | Loss of nitric oxide. |

| 127/129 | [M-NO₂]⁺ | Loss of the nitro group. |

| 99 | [M-NO₂-Cl]⁺ | Subsequent loss of chlorine. |

Experimental Protocols

This section outlines the general methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A common synthetic route involves the nitration of 2-amino-5-chloropyridine.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Addition of Starting Material: Slowly add 2-amino-5-chloropyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Nitration: Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice.

-

Neutralization and Precipitation: Neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonium hydroxide) until a precipitate forms.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Spectroscopic Analysis

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

FT-IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry:

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically using a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows related to this compound.

Potential Biological Activities of 2-Amino-3-Chloro-5-Nitropyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-amino-3-chloro-5-nitropyridine represent a class of heterocyclic compounds with significant potential in medicinal chemistry. The unique arrangement of electron-withdrawing and electron-donating groups on the pyridine ring confers a range of biological activities, making them attractive scaffolds for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the current understanding of the biological activities of these derivatives, with a focus on their anticancer and antimicrobial properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Biological Activities

The primary biological activities associated with this compound derivatives are their potent anticancer and antimicrobial effects. The presence of the nitro group, a strong electron-withdrawing feature, is often crucial for their biological action.

Anticancer Activity

Several studies have highlighted the cytotoxic potential of nitropyridine derivatives against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis, or programmed cell death, through various signaling pathways.

One notable mechanism involves a caspase-independent pathway mediated by the Apoptosis-Inducing Factor (AIF). In this pathway, the compound triggers the release of AIF from the mitochondria. AIF then translocates to the nucleus, where it induces chromatin condensation and large-scale DNA fragmentation, ultimately leading to cell death. This pathway is distinct from the more common caspase-dependent apoptosis and presents an alternative strategy for circumventing resistance to conventional chemotherapeutics.[1]

dot

Caption: AIF-mediated caspase-independent apoptosis pathway.

Antimicrobial Activity

Derivatives of this compound have demonstrated significant activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria. The proposed mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane. The nitro group in these compounds can be reduced within microbial cells to form reactive nitroso and hydroxylamine intermediates, which can then interact with and damage cellular macromolecules such as DNA and proteins.

Quantitative Biological Data

The following tables summarize the reported quantitative data for the biological activities of various this compound derivatives and related compounds.

Table 1: Anticancer Activity of Pyridine Derivatives

| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| 2h | MOLT-4, SR (Leukemia) | GI50 | < 0.01 - 0.02 | [1] |

| SW-620 (Colon) | GI50 | < 0.01 - 0.02 | [1] | |

| SF-539 (CNS) | GI50 | < 0.01 - 0.02 | [1] | |

| SK-MEL-5 (Melanoma) | GI50 | < 0.01 - 0.02 | [1] | |

| 2f | Multiple Lines (Average) | GI50 | 2.80 | [1] |

| 4f | A549 (Lung) | IC50 | 23.78 | [2] |

| MKN45 (Gastric) | IC50 | 67.61 | [2] | |

| MCF7 (Breast) | IC50 | 53.87 | [2] | |

| Compound 5 | A549 (Lung) | IC50 | 0.452 | [3] |

GI50: Growth Inhibition of 50%; IC50: Inhibitory Concentration of 50%

Table 2: Antimicrobial Activity of Pyridine Derivatives

| Compound ID | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| 2c | Staphylococcus aureus | MIC | 0.039 | [4][5] |

| Bacillus subtilis | MIC | 0.039 | [4][5] | |

| Compound 9 | S. aureus | MIC | 0.12 | [6] |

| S. typhi | MIC | 0.12 | [6] | |

| E. coli | MIC | 0.12 | [6] | |

| Compound 10 | S. typhi | MIC | 0.12 | [6] |

| E. coli | MIC | 0.12 | [6] |

MIC: Minimum Inhibitory Concentration

Experimental Protocols

This section provides an overview of the general experimental methodologies for the synthesis and biological evaluation of this compound derivatives, based on protocols described in the literature.

Synthesis of this compound Derivatives

The synthesis of the core this compound scaffold typically involves a multi-step process. A general synthetic workflow is outlined below.

dot

Caption: General synthetic workflow for this compound derivatives.

Detailed Method for the Synthesis of 2-Chloro-5-nitropyridine:

A common route to 2-chloro-5-nitropyridine starts from 2-aminopyridine.[7]

-

Nitration: 2-Aminopyridine is nitrated using a mixture of nitric acid and sulfuric acid to yield 2-amino-5-nitropyridine.[7]

-

Hydrolysis: The resulting 2-amino-5-nitropyridine undergoes diazotization followed by hydrolysis under acidic conditions to produce 2-hydroxy-5-nitropyridine.[7]

-

Chlorination: Finally, 2-hydroxy-5-nitropyridine is chlorinated using a reagent such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) to afford 2-chloro-5-nitropyridine.[7]

Subsequent derivatization at the amino group or substitution of the chloro group allows for the generation of a library of derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the synthesized compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol Overview:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are solubilized by adding a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is typically determined using the broth microdilution method.

Protocol Overview:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

Derivatives of this compound have emerged as a promising class of compounds with significant anticancer and antimicrobial activities. The data presented in this guide highlight their potential for further development as therapeutic agents. Future research should focus on the synthesis of new derivatives with improved potency and selectivity, as well as a more detailed elucidation of their mechanisms of action and specific molecular targets. Structure-activity relationship (SAR) studies will be crucial in optimizing the lead compounds for preclinical and clinical development. Furthermore, investigations into their in vivo efficacy and safety profiles are warranted to translate the promising in vitro results into tangible clinical applications.

References

- 1. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Dissertation [m.dissertationtopic.net]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 2-Amino-3-Chloro-5-Nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) on the 2-Amino-3-Chloro-5-Nitropyridine core. Due to the highly deactivated nature of this heterocyclic system, this document will delve into the theoretical underpinnings of its reactivity, predict its behavior in common EAS reactions, and explore more viable alternative functionalization strategies.

Introduction: The Challenge of Electrophilic Aromatic Substitution on a Highly Deactivated Pyridine Ring

Electrophilic aromatic substitution is a fundamental reaction class for the functionalization of aromatic systems. However, the reactivity of the aromatic ring is highly dependent on the electronic nature of its substituents. The pyridine ring, an analogue of benzene with a nitrogen atom, is inherently less reactive towards electrophiles due to the electron-withdrawing inductive effect of the nitrogen atom.

The target molecule, this compound, presents a particularly challenging substrate for electrophilic aromatic substitution. It possesses a combination of both activating and deactivating substituents, which collectively create a highly electron-deficient aromatic system.

-

Deactivating Substituents:

-

Nitro Group (-NO₂): A strong deactivating group through both inductive and resonance effects.

-

Chloro Group (-Cl): A deactivating group primarily through its inductive effect.

-

Pyridine Nitrogen: Intrinsically deactivates the ring towards electrophilic attack.

-

-

Activating Substituent:

-

Amino Group (-NH₂): A strong activating group through its resonance effect.

-

The cumulative effect of the potent deactivating groups significantly outweighs the activating effect of the amino group, rendering the pyridine ring in this compound a very poor nucleophile. Consequently, direct electrophilic aromatic substitution on this substrate is expected to be extremely difficult, requiring harsh reaction conditions that may lead to decomposition of the starting material. To date, there is a notable lack of reported successful electrophilic aromatic substitution reactions directly on the this compound core in the scientific literature.

Analysis of Substituent Directing Effects and Predicted Regioselectivity

Despite the low reactivity, it is crucial to understand the directing effects of the existing substituents to predict the regioselectivity should an electrophilic substitution reaction be forced to occur. The available positions for substitution are C4 and C6.

| Substituent | Position | Electronic Effect | Directing Influence |

| -NH₂ | 2 | Activating (strong resonance donor, weak inductive withdrawer) | Ortho, Para-directing |

| -Cl | 3 | Deactivating (strong inductive withdrawer, weak resonance donor) | Ortho, Para-directing |

| -NO₂ | 5 | Deactivating (strong inductive and resonance withdrawer) | Meta-directing |

Analysis of Potential Substitution Sites:

-

Attack at C4: This position is ortho to the deactivating chloro group and meta to both the activating amino group and the deactivating nitro group. The directing effects are conflicting.

-

Attack at C6: This position is para to the activating amino group and ortho to the deactivating nitro group. The strong para-directing effect of the amino group would favor substitution at this position.

Proposed Electrophilic Aromatic Substitution Reactions: A Theoretical Perspective

While experimentally challenging, we can theorize the outcomes of standard electrophilic aromatic substitution reactions on this compound.

Halogenation

-

Reagents: X₂ (X = Cl, Br), Lewis Acid (e.g., FeCl₃, AlCl₃)

-

Predicted Product: 2-Amino-3,6-dichloro-5-nitropyridine or 2-Amino-6-bromo-3-chloro-5-nitropyridine.

-

Challenges: The already low nucleophilicity of the ring would necessitate a highly activated electrophile and harsh conditions, increasing the risk of side reactions and decomposition.

Nitration

-

Reagents: HNO₃, H₂SO₄

-

Predicted Product: 2-Amino-3-chloro-5,6-dinitropyridine.

-

Challenges: Introducing a second nitro group onto an already nitro-substituted and deactivated pyridine ring is exceptionally difficult. The strongly acidic conditions would also protonate the amino group, converting it into a deactivating ammonium group (-NH₃⁺), further reducing the ring's reactivity.

Sulfonation

-

Reagents: Fuming H₂SO₄ (SO₃/H₂SO₄)

-

Predicted Product: this compound-6-sulfonic acid.

-

Challenges: Similar to nitration, the harsh, acidic conditions and the deactivated nature of the substrate make this reaction highly improbable.

Friedel-Crafts Alkylation and Acylation

-

Reagents: R-X/Lewis Acid (Alkylation), RCOCl/Lewis Acid (Acylation)

-

Predicted Outcome: No reaction. Friedel-Crafts reactions are generally not successful on strongly deactivated aromatic rings. Furthermore, the basic nitrogen of the pyridine ring and the amino group would complex with the Lewis acid catalyst, deactivating it and further deactivating the ring.

Alternative Functionalization Strategies

Given the significant hurdles associated with direct electrophilic aromatic substitution, alternative synthetic strategies are necessary for the functionalization of the this compound core at the C4 and C6 positions.

Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic aromatic substitution is a powerful method for the functionalization of electron-poor aromatic and heteroaromatic rings, particularly those bearing good leaving groups (like halogens) and strong electron-withdrawing groups (like nitro groups).

The chloro group at the C3 position and a potential halogen at C6 could serve as leaving groups for SₙAr reactions. For example, starting from a di-halogenated precursor, selective nucleophilic substitution could be achieved.

Experimental Protocol: Representative SₙAr Reaction on a Dihalogenated Pyridine

This is a general protocol based on similar reactions and would require optimization for a specific substrate.

-

Dissolution: Dissolve 2-amino-3,6-dichloro-5-nitropyridine (1.0 eq) in a suitable aprotic polar solvent such as DMF, DMSO, or NMP.

-

Addition of Nucleophile: Add the desired nucleophile (e.g., an amine, alkoxide, or thiol) (1.1 - 2.0 eq) to the solution.

-

Addition of Base: If the nucleophile is not basic enough to act as its own acid scavenger, add a non-nucleophilic base such as K₂CO₃ or Et₃N (1.5 - 3.0 eq).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-150 °C and monitor the progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, pour into water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry offers a plethora of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) that are highly effective for the functionalization of halogenated pyridines. These methods offer a versatile and often milder alternative to classical substitution reactions.

To functionalize the C4 or C6 position, a precursor with a halogen (Br or I are often more reactive than Cl) at the desired position would be required.

Experimental Protocol: Representative Suzuki Coupling Reaction

This is a general protocol and would require optimization for a specific substrate and catalyst system.

-

Reaction Setup: In a reaction vessel, combine 2-amino-3-chloro-6-bromo-5-nitropyridine (1.0 eq), the desired boronic acid or boronate ester (1.2 - 1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq).

-

Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Reaction Conditions: Heat the mixture to a temperature between 80-120 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Visualizing Reaction Pathways and Workflows

Logical Relationship of Reactivity

Caption: Reactivity overview of this compound.

Experimental Workflow for Alternative Functionalization

Caption: General workflow for Suzuki cross-coupling.

Conclusion

The Amino Group of 2-Amino-3-Chloro-5-Nitropyridine: A Hub of Reactivity for Drug Discovery and Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The compound 2-Amino-3-Chloro-5-Nitropyridine is a highly functionalized heterocyclic molecule of significant interest in medicinal chemistry and materials science. Its pyridine core is decorated with a strategic arrangement of substituents that modulate its electronic properties and create a versatile platform for synthetic transformations. The electron-donating amino group, positioned ortho to a halogen and meta to a potent electron-withdrawing nitro group, exhibits a rich and nuanced reactivity profile. This guide provides a detailed exploration of the chemical behavior of this amino group, offering insights into its participation in key synthetic reactions, complete with experimental protocols and quantitative data where available.

Electronic Landscape and Reactivity Overview

The reactivity of the amino group in this compound is fundamentally governed by the electronic interplay of its substituents. The nitro group at the 5-position strongly deactivates the pyridine ring towards electrophilic attack through both inductive and resonance effects, making reactions at the ring carbons challenging. Conversely, this electron deficiency enhances the acidity of the amino protons and makes the ring susceptible to nucleophilic aromatic substitution, although the existing substituents complicate the possible reaction sites.

The amino group itself, being a strong activating group, can readily participate in reactions characteristic of primary aromatic amines. However, its nucleophilicity is somewhat attenuated by the electron-withdrawing nature of the nitro group and the chloro substituent. A computational study on the related 2-amino-5-chloro-3-nitropyridine confirms the influence of these groups on the molecule's electronic properties, highlighting its potential for biological activity and charge transfer interactions.[1] The primary reactions involving the amino group are acylation, sulfonylation, alkylation, and diazotization, each providing a pathway to a diverse array of downstream products.

Key Reactions of the Amino Group

The exocyclic amino group is the most nucleophilic center of the molecule and serves as the primary site for derivatization.

N-Acylation

Table 1: Representative Data for N-Acylation of an Isomeric Aminonitropyridine

| Acylating Agent | Substrate | Base | Solvent | Temperature | Reaction Time | Yield | Reference |

| Cyclopropane carbonyl chloride | 4-Chloro-2-amino-3-nitropyridine | Triethylamine | Dichloromethane | -10°C to 25°C | 5-6 hours | 50% | [2] |

Experimental Protocol: General Procedure for N-Acylation

-

Setup: A solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or N,N-dimethylformamide is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: The solution is cooled to a suitable temperature, typically between -10°C and 0°C, using an ice-salt or dry ice-acetone bath.

-

Addition of Acylating Agent: The acylating agent (e.g., an acid chloride or anhydride, 1.1-1.5 eq) is added dropwise to the cooled solution.

-

Base Addition: A non-nucleophilic base, such as triethylamine or pyridine (1.2-2.0 eq), is added to scavenge the acidic byproduct (e.g., HCl).

-

Reaction: The reaction mixture is stirred at low temperature for a period (e.g., 30 minutes) and then allowed to warm to room temperature, with stirring continued for several hours (typically 2-6 hours), while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The product is extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure N-acylated product.

Caption: Workflow for the N-acylation of this compound.

N-Sulfonylation

Similar to acylation, the amino group can be sulfonylated using sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride, in the presence of a base. This reaction yields sulfonamides, which are a critical class of compounds in medicinal chemistry, known for their antibacterial properties among others. While a specific protocol for the title compound is not available, general procedures for the sulfonylation of aminopyridines are well-established and can be adapted.

Experimental Protocol: General Procedure for N-Sulfonylation

-

Setup: this compound (1.0 eq) is dissolved in a suitable solvent like pyridine, which can also act as the base, or in an aprotic solvent like dichloromethane with an added base such as triethylamine.

-

Addition of Sulfonylating Agent: The sulfonyl chloride (1.1-1.2 eq) is added portion-wise or as a solution in the reaction solvent at 0°C to room temperature.

-

Reaction: The mixture is stirred at room temperature or gently heated (e.g., 40-60°C) for several hours to overnight, with progress monitored by TLC.

-

Work-up: The reaction mixture is poured into ice-water, which may cause the sulfonamide product to precipitate. If precipitation occurs, the solid is collected by filtration, washed with water, and dried. Alternatively, the product is extracted with an organic solvent.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

N-Alkylation

Direct N-alkylation of the amino group can be challenging due to the potential for over-alkylation to form secondary and tertiary amines. However, under controlled conditions, mono-alkylation can be achieved. Common alkylating agents include alkyl halides and sulfates. The reaction is typically performed in a polar aprotic solvent with a base to neutralize the acid formed. For more controlled mono-alkylation, reductive amination with an aldehyde or ketone is a preferred method. Given the electron-deficient nature of the pyridine ring in the title compound, the nucleophilicity of the amino group is reduced, which may help in controlling the extent of alkylation.

Experimental Protocol: General Procedure for N-Alkylation with Alkyl Halides

-

Setup: A mixture of this compound (1.0 eq) and a base (e.g., potassium carbonate or sodium hydride, 1.5-2.0 eq) is prepared in a polar aprotic solvent such as DMF or DMSO.

-

Addition of Alkylating Agent: The alkyl halide (1.0-1.2 eq) is added to the suspension.

-

Reaction: The reaction mixture is heated (typically between 60°C and 100°C) for several hours until the starting material is consumed, as indicated by TLC.

-

Work-up: The mixture is cooled to room temperature and poured into water. The product is then extracted with an organic solvent.

-

Purification: The organic extracts are combined, washed, dried, and concentrated. The resulting crude product is purified by column chromatography.

Diazotization and Subsequent Reactions

The conversion of the primary amino group into a diazonium salt is one of the most powerful transformations for aromatic amines, opening up a wide range of synthetic possibilities. The diazotization of this compound is readily achieved by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0-5°C).[3][4][5] The resulting diazonium salt is generally unstable and is used immediately in subsequent reactions.

Caption: Diazotization of this compound and subsequent transformations.

Sandmeyer and Related Reactions: The diazonium group can be replaced by a variety of substituents. Classic Sandmeyer reactions, employing copper(I) salts, can be used to introduce chloro, bromo, or cyano groups.[6][7] The introduction of an iodo group can be achieved with potassium iodide, and a hydroxyl group can be introduced by heating the diazonium salt in an aqueous acidic solution. These reactions provide a powerful method for further functionalizing the pyridine ring at the 2-position.

Table 2: Representative Conditions for Diazotization and Subsequent Reactions of Aminonitropyridines

| Starting Material | Reagents | Product Type | Temperature | Yield | Reference |

| 2-Amino-5-nitropyridine | NaNO₂, HCl, then H₂O, Δ | 2-Hydroxy-5-nitropyridine | -5°C to 5°C | 81.3% | [4] |

| 4-Chloro-2-amino-3-nitropyridine | NaNO₂, HCl, then H₂O, Δ | 4-Chloro-3-nitropyridin-2-ol | 0°C to 80°C | N/A | [8] |

| 2-Aminopyridine derivatives | t-BuONO, CuCl₂ in THF/CH₃CN | 2-Chloropyridine derivatives | 70°C | Good | [7] |

Experimental Protocol: General Procedure for Diazotization and Sandmeyer Reaction (Chlorination)

-

Diazotization: this compound (1.0 eq) is dissolved or suspended in a cold (0-5°C) aqueous solution of a strong acid (e.g., 6M HCl). A solution of sodium nitrite (1.1-1.5 eq) in water is added dropwise, keeping the temperature below 5°C. The formation of the diazonium salt is typically monitored by the disappearance of the starting amine (e.g., by TLC or quenching a small aliquot with a coupling agent like 2-naphthol to check for azo dye formation).

-

Sandmeyer Reaction: In a separate flask, a solution or suspension of copper(I) chloride (1.2-2.0 eq) in concentrated HCl is prepared and cooled to 0-5°C.

-

Addition: The freshly prepared, cold diazonium salt solution is added slowly to the copper(I) chloride solution.

-

Reaction: The mixture is stirred at low temperature for a period and then allowed to warm to room temperature. Gentle heating may be required to drive the reaction to completion, which is often indicated by the cessation of nitrogen gas evolution.

-

Work-up and Purification: The reaction mixture is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography, distillation, or recrystallization to afford the 2,3-dichloro-5-nitropyridine.

Conclusion

The amino group of this compound is a versatile functional handle that provides access to a wide range of chemical diversity. Through well-established reactions such as acylation, sulfonylation, alkylation, and diazotization, this seemingly simple group can be transformed into a variety of functionalities, enabling the synthesis of complex molecules for applications in drug discovery and materials science. The electronic environment of the pyridine ring, shaped by the chloro and nitro substituents, modulates the reactivity of the amino group, a factor that must be considered when designing synthetic routes. The protocols and data presented in this guide offer a solid foundation for researchers to explore and exploit the rich chemistry of this valuable building block.

References

- 1. Diazotisation [organic-chemistry.org]

- 2. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 3. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

Methodological & Application